ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate
Description
Ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate is a quinoline-based heterocyclic compound featuring a chloro substituent at position 6, a phenylcarbamoylmethoxy group at position 4, and an ethyl ester at position 2. Quinoline derivatives are renowned for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Synthetically, such compounds are typically prepared via nucleophilic substitution or esterification reactions. For instance, similar derivatives are synthesized by refluxing intermediates with alkyl halides or coupling agents in polar aprotic solvents like DMF, often catalyzed by bases such as potassium tert-butoxide (KOtBu) .
Properties
IUPAC Name |
ethyl 4-(2-anilino-2-oxoethoxy)-6-chloroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-2-26-20(25)17-11-18(15-10-13(21)8-9-16(15)23-17)27-12-19(24)22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYGBBMDODBAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinolone derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes and receptors, contributing to their vast therapeutic potential.
Mode of Action
Quinolone derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function.
Biochemical Pathways
Quinolone derivatives are known to influence several biochemical pathways, leading to various downstream effects.
Biological Activity
Ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by a chloro group and a carbamoyl moiety attached to the quinoline ring. The general structure can be represented as follows:
Synthesis typically involves multi-step reactions starting from appropriate quinoline derivatives, followed by chlorination and carbamoylation processes. The synthetic route often includes the use of reagents such as phenyl isocyanate for the carbamoyl group introduction.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The compound exhibited an IC50 value indicating significant antiproliferative activity, suggesting its potential as a therapeutic agent in cancer treatment.
| Cell Line | IC50 (µM) |
|---|---|
| Caco-2 | 37.4 |
| HCT-116 | 8.9 |
The structure–activity relationship (SAR) studies indicate that modifications to the quinoline core can enhance biological activity, with specific attention to the chloro and carbamoyl substituents .
The mechanism through which this compound exerts its anticancer effects involves inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been shown to interact with the PI3Kα pathway, which plays a crucial role in cell proliferation and survival. Docking studies suggest that this compound occupies the PI3Kα binding site, effectively blocking its activity .
Other Biological Activities
In addition to its anticancer properties, preliminary investigations into other biological activities are ongoing:
- Antimicrobial Activity : Some derivatives within the quinoline class have shown promise as antimicrobial agents. Further studies are needed to evaluate the specific activity of this compound against bacterial strains.
- Anti-inflammatory Effects : There is emerging evidence suggesting that certain quinoline derivatives may exhibit anti-inflammatory properties, although specific data on this compound is still limited.
Case Studies
A notable case study involved testing derivatives of similar quinoline structures against various cancer cell lines, where it was found that modifications could significantly enhance their efficacy. For instance, compounds with additional hydroxyl or methoxy groups showed improved inhibitory effects on cell proliferation compared to their chloro counterparts .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
The compound’s structural and functional attributes are compared below with key analogs, emphasizing substituent effects on physicochemical properties and bioactivity.
Table 1: Structural Comparison of Quinoline Carboxylate Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity: The phenylcarbamoyl group in the target compound and its analogs (e.g., ) may enhance binding to bacterial or eukaryotic targets, similar to SABA1’s sulfonamide-mediated inhibition of acetyl-CoA carboxylase (ACC) in P. aeruginosa . Chlorine at position 6 is a conserved feature in many antimicrobial quinolines, likely contributing to membrane permeability and target affinity .
Synthetic Accessibility :
- Methyl and ethyl esters (e.g., ) are synthetically favorable due to straightforward esterification protocols.
- The phenylcarbamoylmethoxy group requires coupling agents (e.g., carbodiimides) or nucleophilic displacement of chloromethyl intermediates .
Polar substituents like methoxy () or carbamoyl () improve aqueous solubility, critical for bioavailability.
Q & A
Q. Methodology :
- Stepwise synthesis : Begin with ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate as a precursor. React with 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline in DMF/THF under reflux (343 K for 1 h) using KOtBu as a base .
- Yield optimization : Monitor reaction progression via TLC. Post-reaction, remove solvents under reduced pressure and recrystallize from chloroform/acetone for higher purity .
- Critical factors : Control solvent polarity (DMF for solubility, THF for reactivity) and stoichiometric ratios to minimize side products.
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound?
Q. Methodology :
- X-ray crystallography : Resolve bond lengths (e.g., C16–C17: 1.409 Å) and angles (e.g., C12–O1–C13: 119.0°) to confirm planar quinoline systems and dihedral angles between aromatic rings .
- NMR spectroscopy : Use - and -NMR to identify substituent environments (e.g., methoxy, phenylcarbamoyl groups).
- Mass spectrometry : Confirm molecular weight (327.75 g/mol) via high-resolution MS .
What in vitro assays are recommended for evaluating the antimicrobial and antitumor potential of this quinoline derivative?
Q. Methodology :
- Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antitumor screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Compare with cisplatin as a positive control .
- Mechanistic studies : Perform flow cytometry to assess apoptosis induction or ROS generation.
How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on biological activity?
Q. Methodology :
- Variation of substituents : Synthesize analogs with modified phenylcarbamoyl or methoxy groups. Test for changes in bioactivity .
- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with antimicrobial potency.
- Key observations : Chlorine at position 6 enhances lipophilicity and membrane penetration, while the phenylcarbamoyl group may hydrogen-bond to enzyme targets .
What methodologies are employed to resolve contradictions in reported biological activity data across different studies?
Q. Methodology :
- Standardize assays : Use identical cell lines, culture conditions, and controls (e.g., solvent-only groups) to minimize variability .
- Dose-response validation : Repeat experiments across multiple concentrations to confirm dose-dependent effects.
- Meta-analysis : Compare data with structurally similar quinolines (e.g., ethyl 8-methoxy-6-methyl derivatives) to identify trends .
What analytical approaches are most reliable for assessing the purity of this compound post-synthesis?
Q. Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. Optimize mobile phase (e.g., acetonitrile/water gradient) .
- Elemental analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.
- Melting point : Confirm consistency with literature values (e.g., 160–162°C) to assess crystallinity .
How can computational molecular docking be utilized to predict the interaction of this compound with target enzymes?
Q. Methodology :
- Target selection : Focus on enzymes like DNA gyrase (for antimicrobial activity) or topoisomerase II (for antitumor effects).
- Docking software : Use AutoDock Vina with crystal structures from PDB (e.g., 1KZN for gyrase). Include water molecules and optimize protonation states .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC data .
What are the key considerations for ensuring the stability of this compound under various experimental and storage conditions?
Q. Methodology :
- Thermal stability : Conduct TGA/DSC to determine decomposition temperature (>200°C). Store at 4°C in amber vials to prevent photodegradation .
- Solvent compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) to prevent ester hydrolysis.
- Long-term storage : Use desiccants under inert gas (N) to inhibit moisture/oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
